Biotin-16-dUTP

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

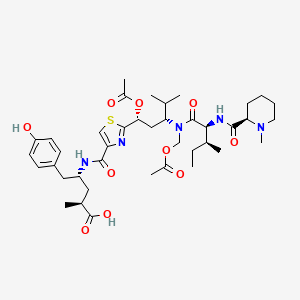

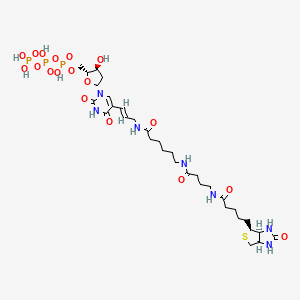

Biotin-16-dUTP: is a biotinylated nucleotide analog of deoxyuridine triphosphate (dUTP). It is widely used in molecular biology for nonradioactive labeling of DNA. The biotin moiety allows for easy detection and purification of labeled DNA through its strong affinity for streptavidin or avidin. This compound is particularly useful in applications such as polymerase chain reaction (PCR), nick translation, and random priming.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Biotin-16-dUTP is synthesized by enzymatically incorporating biotin into the nucleotide structure. The synthesis involves the attachment of a biotin moiety to the C5 position of uridine via a 16-atom linker. This linker ensures optimal substrate properties and efficient detection of the biotin moiety. The enzymatic incorporation can be achieved through various methods such as PCR with Taq polymerase, nick translation with DNAse I and DNA Polymerase I, primer extension with Klenow fragment, and 3’-end labeling with Terminal deoxynucleotidyl Transferase (TdT) .

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic synthesis using optimized reaction conditions to ensure high yield and purity. The product is typically purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥ 98% .

Análisis De Reacciones Químicas

Types of Reactions: Biotin-16-dUTP primarily undergoes substitution reactions where it replaces dTTP in DNA synthesis reactions. It can be incorporated into DNA through enzymatic processes such as PCR, nick translation, and 3’-end labeling .

Common Reagents and Conditions:

PCR: Taq polymerase, dNTPs, primers, and template DNA.

Nick Translation: DNAse I, DNA Polymerase I, dNTPs, and template DNA.

3’-End Labeling: Terminal deoxynucleotidyl Transferase (TdT), dNTPs, and template DNA

Major Products: The major product formed from these reactions is biotinylated DNA, which can be detected using streptavidin or avidin conjugated with various markers such as horseradish peroxidase (HRP), alkaline phosphatase (AP), or fluorescent dyes .

Aplicaciones Científicas De Investigación

Chemistry: Biotin-16-dUTP is used in the synthesis of biotinylated DNA probes for various hybridization techniques, including Southern and Northern blotting, in situ hybridization, and sandwich assays .

Biology: In molecular biology, this compound is employed for labeling DNA in PCR, nick translation, and random priming. It is also used in the study of gene expression and chromatin structure .

Medicine: this compound is used in diagnostic assays to detect specific DNA or RNA sequences. It is also utilized in the development of biotinylated probes for detecting viral genomes and other pathogens .

Industry: In the biotechnology industry, this compound is used for the production of biotinylated DNA probes, which are essential for various diagnostic and research applications .

Mecanismo De Acción

Biotin-16-dUTP exerts its effects by being enzymatically incorporated into DNA as a substitute for its natural counterpart, dTTP. The biotin moiety attached to the nucleotide allows for the subsequent detection and purification of the labeled DNA using streptavidin or avidin conjugates. The strong affinity between biotin and streptavidin/avidin enables efficient capture and visualization of the biotinylated DNA .

Comparación Con Compuestos Similares

Biotin-11-dUTP: Another biotinylated nucleotide with a shorter linker.

Biotin-16-dCTP: A biotinylated analog of deoxycytidine triphosphate.

Digoxigenin-11-dUTP: A nucleotide analog labeled with digoxigenin instead of biotin.

Uniqueness: Biotin-16-dUTP is unique due to its 16-atom linker, which provides optimal substrate properties and efficient detection of the biotin moiety. This longer linker ensures better interaction with streptavidin/avidin, making it more effective for labeling and detection applications compared to compounds with shorter linkers .

Propiedades

Fórmula molecular |

C32H52N7O18P3S |

|---|---|

Peso molecular |

947.8 g/mol |

Nombre IUPAC |

[[(2R,3S,5R)-5-[5-[(E)-3-[6-[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C32H52N7O18P3S/c40-22-16-28(55-23(22)18-54-59(50,51)57-60(52,53)56-58(47,48)49)39-17-20(30(44)38-32(39)46)8-6-14-34-25(41)10-2-1-5-13-33-27(43)12-7-15-35-26(42)11-4-3-9-24-29-21(19-61-24)36-31(45)37-29/h6,8,17,21-24,28-29,40H,1-5,7,9-16,18-19H2,(H,33,43)(H,34,41)(H,35,42)(H,50,51)(H,52,53)(H2,36,37,45)(H,38,44,46)(H2,47,48,49)/b8-6+/t21-,22-,23+,24-,28+,29-/m0/s1 |

Clave InChI |

APUCJHHBLIXMRI-YGXOHKNQSA-N |

SMILES isomérico |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

SMILES canónico |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acacetin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B12432340.png)

![(2S,3R,4S,5S,6R)-2-[[(1R,2R,3S,4R,5R)-2,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432344.png)

![3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one](/img/structure/B12432363.png)